5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . It also appears to have a chlorophenyl group attached, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the sources I found .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiophene , a heterocyclic compound known to have a wide range of biological activities . .
Mode of Action
As a thiophene derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to proteins or enzymes, interfering with cellular processes, or altering the properties of cell membranes
Biochemical Pathways
Thiophene derivatives have been shown to have a variety of effects on cellular processes
Pharmacokinetics
The compound was synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . .
Result of Action
As a thiophene derivative, it may have a variety of biological effects . .
Properties
IUPAC Name |
5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-8-1-3-9(4-2-8)22-12-6-5-10(23-12)7-11-13(19)17-15(21)18-14(11)20/h1-7H,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMMVQODRBOBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)C=C3C(=O)NC(=O)NC3=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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